Enhanced Lipophilicity Relative to Des-Benzyl Analog Drives Membrane Partitioning
4-Benzyl-1-[(oxiran-2-yl)methyl]piperidine (MW 231.33, LogP 2.3 ± 0.4) demonstrates markedly higher lipophilicity compared to the des-benzyl analog 1-(oxiran-2-ylmethyl)piperidine (MW 141.21, XLogP3-AA 0.8) [1]. This ~1.5 log unit increase translates to approximately 32-fold higher octanol-water partition coefficient, directly impacting passive membrane permeability and CNS penetration potential . The benzyl group provides a hydrophobic anchor that can be exploited in structure-based drug design for enhanced target binding.
vs Comparator XLogP3 0.8
Δ ≈1.5 (32× partition difference)
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3 ± 0.4 |
| Comparator Or Baseline | 1-(Oxiran-2-ylmethyl)piperidine (CAS 4945-53-3): XLogP3-AA = 0.8 |
| Quantified Difference | ΔLogP ≈ 1.5 (32× difference in partition coefficient) |
| Conditions | Calculated/experimental partition coefficients, standard octanol-water system |
Why This Matters
Lipophilicity directly governs passive membrane diffusion and CNS exposure, making the target compound superior for designing brain-penetrant therapeutics or lipophilic prodrugs.
- [1] CymitQuimica. 4-Benzyl-1-[(oxiran-2-yl)methyl]piperidine, CAS 78484-00-1. Product Specifications; PubChem. 1-(Oxiran-2-ylmethyl)piperidine, CID 214773. View Source
